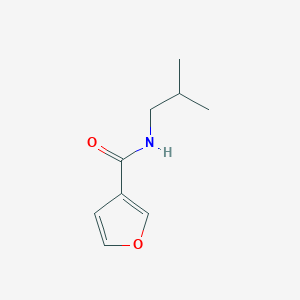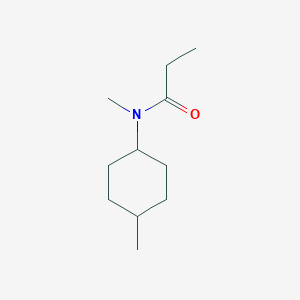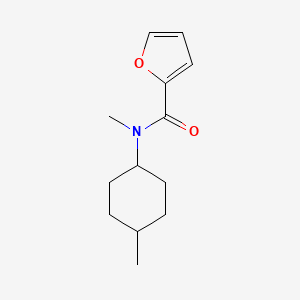![molecular formula C15H18N2O B7503782 N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7503782.png)
N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide, also known as DMHP, is a synthetic compound that belongs to the family of pyrrole derivatives. DMHP has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide acts as a selective agonist for the cannabinoid receptor type 1 (CB1), which is found primarily in the brain and central nervous system. CB1 receptors are involved in a variety of physiological processes, including pain, mood, appetite, and memory. This compound binds to CB1 receptors and activates them, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including the modulation of synaptic transmission and plasticity in the brain, the regulation of pain perception, and the modulation of appetite and metabolism. This compound has also been shown to have potential as a treatment for a variety of neurological and psychiatric disorders, including anxiety, depression, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide in lab experiments is its selectivity for CB1 receptors, which allows for precise modulation of the endocannabinoid system. This compound is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of using this compound is its potential for off-target effects, particularly at high concentrations. Careful dosing and experimental design are therefore necessary to ensure that the effects observed are specific to CB1 receptor activation.
Orientations Futures
There are several future directions for research on N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide. One area of interest is its potential as a treatment for neurological and psychiatric disorders, particularly anxiety, depression, and addiction. Another area of interest is its role in the regulation of pain perception, and its potential as a tool for developing new pain medications. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, particularly in the context of the endocannabinoid system.
Méthodes De Synthèse
N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide can be synthesized using a variety of methods, including the reaction of 2,4-dimethylbenzylamine with ethyl 2-oxo-4-phenylbutyrate, followed by the addition of hydroxylamine hydrochloride and sodium acetate. The resulting product is then purified using column chromatography. Other methods for synthesizing this compound include the reaction of 2,4-dimethylbenzylamine with 2-acetylpyrrole, followed by the addition of hydroxylamine hydrochloride and sodium acetate, or the reaction of 2,4-dimethylbenzylamine with 1-acetylpyrrole, followed by the addition of hydroxylamine hydrochloride and sodium acetate.
Applications De Recherche Scientifique
N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to have potential as a tool for studying the function of the endocannabinoid system, which plays a role in a variety of physiological processes, including pain, mood, and appetite. This compound has also been used to study the effects of endocannabinoids on synaptic transmission and plasticity in the brain.
Propriétés
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-6-7-13(12(2)9-11)10-17(3)15(18)14-5-4-8-16-14/h4-9,16H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAANRTAUYUGFCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN(C)C(=O)C2=CC=CN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzoyl]piperazin-2-one](/img/structure/B7503699.png)
![N-[(3-chlorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503707.png)
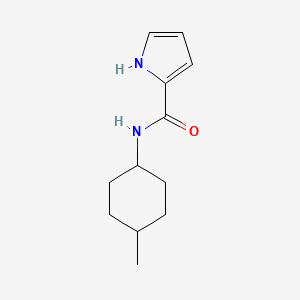

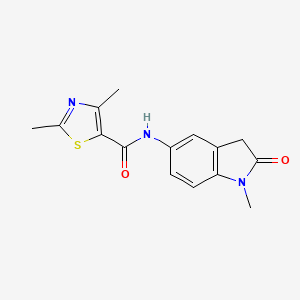
![4-[[4-(Hydroxymethyl)-2-iodophenoxy]methyl]benzoic acid](/img/structure/B7503730.png)


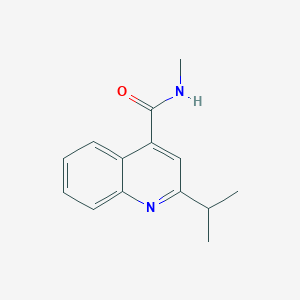
![(4-Hydroxypiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7503758.png)
![N-[(2-bromophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503769.png)
